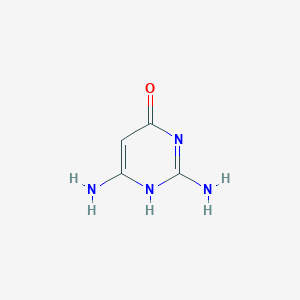

2,4-ジアミノ-6-ヒドロキシピリミジン

概要

説明

2,4-Diamino-6-hydroxypyrimidine is a chemical compound that has been studied for various applications, including its potential as an antiviral and antibacterial agent, as well as its role in corrosion inhibition. The compound has been modified in various ways to enhance its biological activity or to tailor its physical and chemical properties for specific applications .

Synthesis Analysis

The synthesis of 2,4-diamino-6-hydroxypyrimidine derivatives involves several methods, including C5-alkylation and cyclization to introduce different substituents at the 5-position of the pyrimidine ring. For instance, the synthesis of antiviral agents involved alkylation with diisopropoxyphosphoryl methoxyethyl tosylate, followed by separation of regioisomers and conversion to free phosphonic acids . Another approach involved the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in acidic medium to produce antibacterial agents . Additionally, the preparation of 2,5-diamino-4,6-dihydroxypyrimidine from diethyl malonate and guanidine hydrochloride through cyclization, nitration, reduction, and acid reaction has been reported .

Molecular Structure Analysis

The molecular structure of 2,4-diamino-6-hydroxypyrimidine derivatives has been explored through crystallography. For example, the crystal structures of lipophilic antifolates with alkyl chains of varying lengths have been determined, revealing different conformations and packing arrangements . The interplay of molecular, molecular-electronic, and supramolecular structures has been studied in symmetrically 4,6-disubstituted 2-aminopyrimidines, with a focus on charge-assisted hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

2,4-Diamino-6-hydroxypyrimidine derivatives undergo various chemical reactions, including alkylation, bromination, chlorination, and iodination, to yield different functionalized compounds. For instance, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide produced 5-halo derivatives, which were then deprotected to afford the corresponding 2,4-diamino-5-halo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . These reactions are crucial for the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diamino-6-hydroxypyrimidine derivatives have been investigated in various studies. For example, the corrosion inhibition properties of 2,4-diamino-6-hydroxypyrimidine for mild steel in HCl medium were examined using potentiodynamic measurements, linear polarization resistance, and electrochemical experiments, revealing that the compound's effectiveness is directly related to its concentration . Quantum chemical calculations have been used to elucidate the electronic features associated with the experimental inhibition productivities . Additionally, the safety evaluation of 2,4-diamino-6-hydroxypyrimidine for use in food contact materials has been conducted, concluding that there is no safety concern for the consumer under specified conditions .

科学的研究の応用

抗結核活性

2,4-ジアミノ-6-ヒドロキシピリミジン: は、抗結核剤としての可能性が調査されています。結核(TB)は、結核菌(Mtb)によって引き起こされる深刻な感染症です。研究者は、2,4-ジアミノピリミジンコアに基づいて、一連のmt-DHFR阻害剤を設計および合成しました。これらの化合物は、Mtb酵素mt-DHFRのグリセロール結合部位を占める側鎖で調整されました。その中でも、化合物16lは、ベロ細胞に対する選択性を持ち、良好な抗TB活性を示しました(MIC = 6.25 μg / mL) .

GTPシクロヒドロラーゼIの阻害

DAHP: は、新規プテリン生合成の律速酵素であるGTPシクロヒドロラーゼIを選択的に阻害します。DAHPはこの酵素を阻害することにより、テトラヒドロビオプテリン(BH4)の生合成に影響を与えます。この阻害は、さまざまな細胞タイプにおける一酸化窒素(NO)産生の調節に役立ちます .

Cu2+検出のための蛍光プローブ

2,4-ジアミノ-6-ヒドロキシピリミジンの新しいポリ(アゾメチン-ウレタン)系誘導体が合成されました。この化合物は、水溶液中の銅イオン(Cu2+)の測定のための蛍光プローブとして機能します。そのユニークな構造により、Cu2+を感度よく選択的に検出できます .

吸着と腐食抑制

2,4-ジアミノ-6-ヒドロキシピリミジン: は、酸性環境における軟鋼の腐食に対する吸着と抑制効果について研究されています。研究者は、それが腐食抑制特性を示すことを発見しました。これは、保護コーティングや材料に関連しています .

薬物標的としての可能性

DAHPによって標的とされるmt-DHFRのグリセロール結合部位は、創薬への洞察を提供します。このコア構造に基づいた化合物の将来の最適化は、新規の抗TB薬につながる可能性があります。これらの薬物は、単独で、または既存の抗TB薬と組み合わせて使用することができます .

食品接触材料の安全性評価

DAHP: は、食品接触材料での使用について安全性評価を受けています。欧州食品安全機関(EFSA)は、その安全性プロファイルを評価し、規制上の承認に貢献しました .

作用機序

Mode of Action

DAHP inhibits GCH1 by dual mechanisms . At relatively low concentrations, DAHP emulates BH4 and engages the GFRP-dependent feedback inhibitory system . At higher concentrations, DAHP competes directly for binding with GTP substrate . This dual mode of action allows DAHP to effectively block the production of BH4 .

Biochemical Pathways

By inhibiting GCH1, DAHP blocks the synthesis of BH4 . This results in the suppression of NO production , as BH4 is a crucial cofactor for NOSs . Therefore, the primary biochemical pathway affected by DAHP is the de novo synthesis of BH4 and subsequently, the NO synthesis pathway .

Pharmacokinetics

It’s worth noting that the design of dahp and similar compounds aims to ensure proper hydrophilicity for cell entry .

Result of Action

The inhibition of GCH1 by DAHP leads to a decrease in the synthesis of BH4 . As a result, the activity of NOSs, which require BH4 as a cofactor, is suppressed . This leads to a reduction in the production of NO .

Action Environment

The design of dahp and similar compounds takes into account the need to cross the cell wall to function at the whole cell level .

Safety and Hazards

生化学分析

Biochemical Properties

2,4-Diamino-6-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with GTP cyclohydrolase I, inhibiting its function and thus blocking the synthesis of tetrahydrobiopterin (BH4) . This interaction is crucial as BH4 is a cofactor for several enzymes, including nitric oxide synthase, which is involved in the production of nitric oxide .

Cellular Effects

The effects of 2,4-Diamino-6-hydroxypyrimidine on cells are profound. By inhibiting the synthesis of BH4, it suppresses the production of nitric oxide . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-6-hydroxypyrimidine involves its binding to GTP cyclohydrolase I, thereby inhibiting the enzyme’s function . This prevents the conversion of GTP to BH4, leading to a decrease in nitric oxide production .

Metabolic Pathways

2,4-Diamino-6-hydroxypyrimidine is involved in the pterin synthesis pathway, where it inhibits GTP cyclohydrolase I, the enzyme responsible for the first step in the synthesis of BH4 from GTP .

特性

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

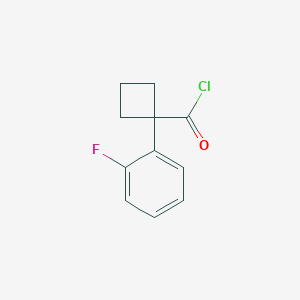

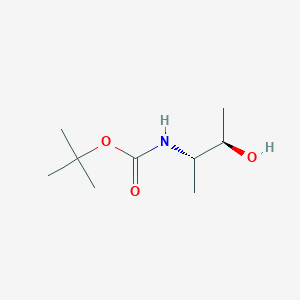

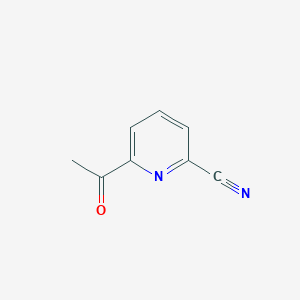

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

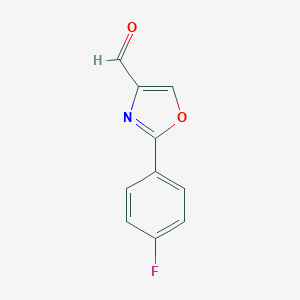

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)